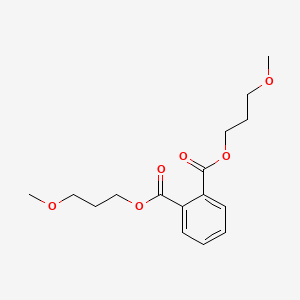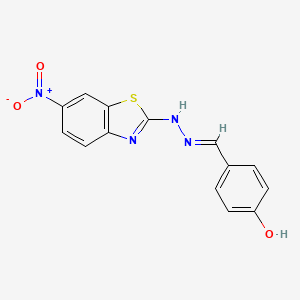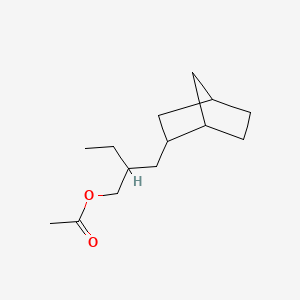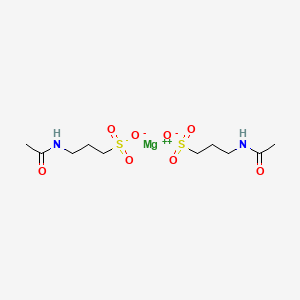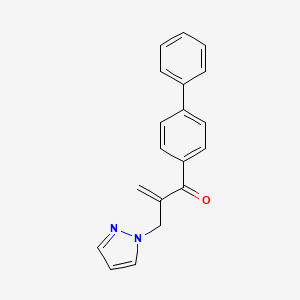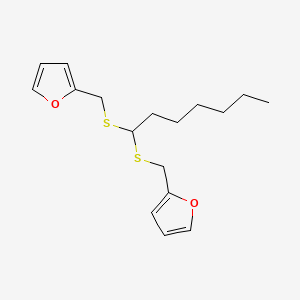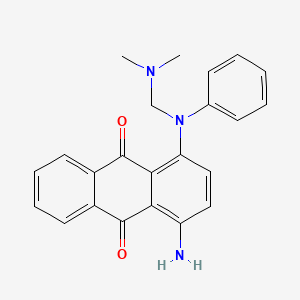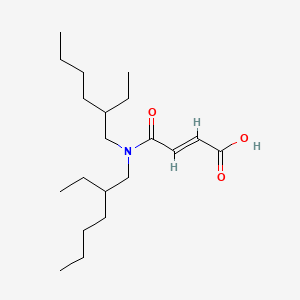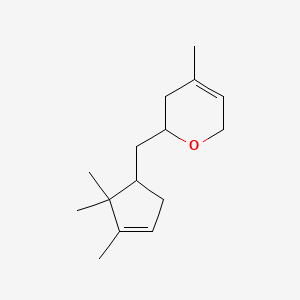
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is an organic compound with the molecular formula C15H22O This compound is part of the pyran family, characterized by a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential use in developing new therapeutic agents.
Industry: It is used in the production of fragrances and flavorings due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerol oxide: Similar in structure but differs in the position of the double bond.
3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Shares a similar pyran ring but with different substituents.
2H-Pyran, 3,4-dihydro-6-methyl-: Another pyran derivative with a different substitution pattern.
Uniqueness
What sets 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- apart is its unique combination of a pyran ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
947237-75-4 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-methyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,7,13-14H,6,8-10H2,1-4H3 |
Clé InChI |
KGRRKFWSBDRXEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOC(C1)CC2CC=C(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


